2-Amino-N-(2,4,6-trimethylphenyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-Amino-N-(2,4,6-trimethylphenyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with a unique structure that includes a benzothiazole ring, an amino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,4,6-trimethylphenyl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,4,6-trimethylphenyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
2-Amino-N-(2,4,6-trimethylphenyl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,4,6-trimethylphenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,4,6-trimethylphenyl)benzamide
- 2-Amino-N-(2,4,6-trimethylphenyl)ethanimidic acid
- 2-Amino-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
Uniqueness
2-Amino-N-(2,4,6-trimethylphenyl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups and its benzothiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
225520-11-6 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-amino-N-(2,4,6-trimethylphenyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-10(2)15(11(3)7-9)20-16(21)12-4-5-13-14(8-12)22-17(18)19-13/h4-8H,1-3H3,(H2,18,19)(H,20,21) |
InChI Key |
UCCHJCMVURCTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)N=C(S3)N)C |
Origin of Product |
United States |
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